Bibrocathol
Overview
Description
Bibrocathol, also known by its trade names Noviform and Posiformin, is a chemical compound with the IUPAC name 4,5,6,7-tetrabromo-2-hydroxy-1,3,2-benzodioxabismole. It contains bismuth and is primarily used as an antiseptic and astringent medication for treating various eye conditions, including chronic blepharitis and conjunctivitis . This compound is noted for its efficacy in addressing inflammatory and infectious ocular diseases .
Preparation Methods
Bibrocathol is synthesized through a series of chemical reactions involving bromination and the incorporation of bismuth. The synthetic route typically involves the bromination of pyrocatechol to form tetrabromopyrocatechol, which is then reacted with bismuth hydroxide to produce this compound . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained.
In industrial production, this compound is manufactured through a similar process but on a larger scale. The industrial methods focus on optimizing yield and purity while minimizing production costs. The use of advanced reaction vessels and purification techniques ensures that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Bibrocathol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving the bromine atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bibrocathol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of bismuth-containing substances and their interactions with other chemicals.
Biology: this compound’s antimicrobial properties make it a valuable compound for research in microbiology and infectious diseases.
Medicine: The primary application of this compound is in ophthalmology, where it is used to treat eye infections and control swelling. .
Industry: this compound is used in the formulation of various pharmaceutical products, particularly eye ointments and drops.
Mechanism of Action
The mechanism of action of bibrocathol involves its phenolic molecular structure, which consists of tetrabromopyrocatechol and bismuth hydroxide. This structure allows this compound to precipitate proteins and shrink superficial layers of tissue, forming a protective membrane against pathogenic invasion . The compound’s antiseptic properties stem from its ability to denature proteins and disrupt cellular membranes of harmful bacteria, leading to their death and a reduction in microbial load . Additionally, its astringent properties cause the contraction of tissues, reducing swelling and inflammation .
Comparison with Similar Compounds
Bibrocathol is unique due to its combination of bismuth and brominated catechol structure. Similar compounds include:
Bismuth subsalicylate: Used in gastrointestinal treatments, it shares the antimicrobial properties of this compound but is used for different medical applications.
Bismuth subgallate: Another bismuth-containing compound with antimicrobial properties, primarily used for treating gastrointestinal disorders.
Tetrabromopyrocatechol: A precursor in the synthesis of this compound, it shares the brominated catechol structure but lacks the bismuth component.
This compound’s uniqueness lies in its dual antiseptic and astringent properties, making it particularly effective for ophthalmic applications .
Properties
InChI |
InChI=1S/C6H2Br4O2.Bi.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h11-12H;;1H2/q;+2;/p-2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRNCOAKURWTIQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)O[Bi]O2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BiBr4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027244 | |
Record name | Bibrocathol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6915-57-7 | |
Record name | Bibrocathol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bibrocathol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bibrocathol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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